molecular formula C7H6BClO2 B14265764 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole CAS No. 152272-65-6

2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole

Katalognummer: B14265764
CAS-Nummer: 152272-65-6
Molekulargewicht: 168.39 g/mol
InChI-Schlüssel: WLEPNZXAHUFPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of benzodioxaboroles It is characterized by a boron atom bonded to two oxygen atoms, forming a dioxaborole ring, which is further substituted with a chlorine atom and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boron trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate boronic ester, which is then chlorinated to yield the final product. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The boron center can participate in oxidation and reduction reactions, altering the oxidation state of boron.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.

Major Products

    Substitution: Formation of substituted benzodioxaboroles.

    Oxidation: Formation of boronic acids or esters.

    Reduction: Formation of boron-containing alcohols or amines.

    Coupling: Formation of biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole has several scientific research applications:

    Chemistry: Used as a reagent for the selective cleavage of protecting groups and in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of polymers and materials with unique properties due to the presence of boron.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole involves its ability to interact with various molecular targets. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the compound’s biological effects. The pathways involved often include:

    Enzyme Inhibition: Inhibition of enzymes by forming boron-enzyme complexes.

    Receptor Binding: Binding to receptors and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-methyl-2H-1,3,2-benzodioxaborole can be compared with other benzodioxaboroles, such as:

    2-Chloro-1,3,2-benzodioxaborole: Similar structure but lacks the methyl group, leading to different reactivity and applications.

    5-Methyl-2H-1,3,2-benzodioxaborole:

The uniqueness of this compound lies in the presence of both chlorine and methyl substituents, which confer distinct reactivity and versatility in various applications.

Eigenschaften

152272-65-6

Molekularformel

C7H6BClO2

Molekulargewicht

168.39 g/mol

IUPAC-Name

2-chloro-5-methyl-1,3,2-benzodioxaborole

InChI

InChI=1S/C7H6BClO2/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3

InChI-Schlüssel

WLEPNZXAHUFPAS-UHFFFAOYSA-N

Kanonische SMILES

B1(OC2=C(O1)C=C(C=C2)C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.